H-Arg-Val-Gly-Arg-Pro-Glu-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]pentanamide;(2S)-2-aminopentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45N11O5.C5H9NO4/c1-14(2)19(34-20(38)16(25)7-3-9-30-23(26)27)21(39)32-12-18(37)33-17(8-4-10-31-24(28)29)22(40)35-11-5-6-15(35)13-36;6-3(5(9)10)1-2-4(7)8/h13-17,19H,3-12,25H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H4,26,27,30)(H4,28,29,31);3H,1-2,6H2,(H,7,8)(H,9,10)/t15-,16-,17-,19-;3-/m00/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIQBSYPNBETP-AVMUUHOVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C=O)NC(=O)C(CCCN=C(N)N)N.C(CC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C=O)NC(=O)[C@H](CCCN=C(N)N)N.C(CC(=O)O)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N12O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Physico Chemical Characterization Methodologies for H Arg Val Gly Arg Pro Glu Oh
Strategic Approaches to Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Val-Gly-Arg-Pro-Glu-OH
Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the assembly of peptides like this compound. thieme-connect.de This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. thieme-connect.denih.gov The primary advantage of SPPS lies in the ability to use excess reagents to drive reactions to completion, with byproducts and excess materials being easily removed by simple washing steps. thieme-connect.de The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl-based groups for the permanent protection of reactive amino acid side chains. thieme-connect.deresearchgate.net
Optimization of Amino Acid Coupling Efficiency
The formation of the amide bond between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide is a critical step in SPPS. jpt.com Achieving high coupling efficiency is paramount to prevent the formation of deletion sequences, which can complicate purification. gyrosproteintechnologies.com Several factors influence coupling efficiency, including the choice of coupling reagents, reaction time, and the specific amino acid sequence. jpt.comgyrosproteintechnologies.com
For the synthesis of this compound, a combination of a coupling agent and an additive is typically employed to activate the carboxylic acid group and minimize side reactions, particularly racemization. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/phosphonium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate). jpt.com These are often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or OxymaPure (ethyl cyanohydroxyiminoacetate).
Difficult couplings can arise due to steric hindrance between amino acids or aggregation of the growing peptide chain. gyrosproteintechnologies.com In the sequence this compound, the coupling of valine, a β-branched amino acid, may require extended coupling times or the use of more potent coupling reagents. csic.es Monitoring the completeness of the coupling reaction is crucial and can be performed using qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects free primary amines. iris-biotech.de If a coupling reaction is incomplete, a second coupling step (double coupling) can be performed before proceeding to the deprotection of the Nα-amino group. gyrosproteintechnologies.com
Table 1: Common Coupling Reagents and Additives in SPPS
| Coupling Reagent | Full Name | Additive | Full Name |
|---|---|---|---|
| DIC | N,N'-Diisopropylcarbodiimide | HOBt | N-Hydroxybenzotriazole |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |
| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HOAt | 1-Hydroxy-7-azabenzotriazole |
This table provides examples of commonly used coupling reagents and additives in Solid-Phase Peptide Synthesis.
Post-Synthesis Peptide Modification Strategies
Following synthesis and cleavage, peptides can undergo further modifications to introduce specific functionalities. abyntek.com While the target compound this compound is a simple, linear peptide, various post-synthetic modifications could be applied if desired for specific research applications. These can include:
Labeling: Introduction of fluorescent tags or biotin (B1667282) for detection and purification purposes. nanbiosis.es This is often achieved by reacting the N-terminal amine or the side chain of a lysine (B10760008) residue (not present in this sequence) with an appropriate labeling reagent. nanbiosis.espeptide.com
Cyclization: Formation of a cyclic peptide through the creation of an amide bond between the N-terminus and C-terminus or between reactive side chains. peptide.com This can confer conformational rigidity and improved biological stability.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to increase solubility, and prolong in vivo circulation time. peptide.com
These modifications typically require the presence of specific functional groups on the peptide that can be selectively targeted. abyntek.comnanbiosis.es
Purification Techniques for this compound
The crude peptide obtained after cleavage from the resin is a mixture containing the desired full-length peptide, as well as truncated and deletion sequences, and byproducts from the cleavage process. Therefore, a robust purification strategy is essential to isolate this compound with high purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Peptide Isolation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. hplc.eubachem.com This chromatographic method separates peptides based on their hydrophobicity. hplc.euharvardapparatus.com The stationary phase is typically a silica (B1680970) support that has been chemically modified with hydrophobic alkyl chains, most commonly C18 (octadecyl). hplc.eubachem.com
The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto the column. A gradient of increasing organic solvent, typically acetonitrile (B52724) (ACN), is then applied. hplc.eu Peptides elute from the column in order of increasing hydrophobicity, with more polar impurities eluting first and the more hydrophobic target peptide and impurities eluting at higher concentrations of the organic solvent. bachem.com The mobile phase is usually acidified with a small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), which improves peak shape and resolution. hplc.euchromatographyonline.com The elution of the peptide is monitored by UV absorbance, typically at 210-220 nm, which corresponds to the absorbance of the peptide backbone. bachem.com
Preparative Chromatography Method Development
The goal of preparative chromatography is to purify larger quantities of the target peptide for subsequent use. peptide.com The development of an efficient preparative HPLC method involves optimizing several parameters to maximize resolution between the desired peptide and its impurities, while also considering the loading capacity of the column. pharmtech.comhplc.eu
The process often begins with analytical scale experiments to screen different conditions, such as the type of stationary phase (e.g., C18, C8, or C4), the mobile phase composition, and the gradient slope. peptide.comhplc.eu For a hexapeptide like this compound, a C18 column is generally a suitable choice. hplc.eu
Key steps in preparative method development include:
Scouting Gradients: Running broad gradients on an analytical column to determine the approximate elution time of the target peptide. hplc.eu
Gradient Optimization: Developing a shallower, focused gradient around the elution point of the target peptide to improve the separation from closely eluting impurities.
Scale-Up: Transferring the optimized analytical method to a larger preparative column. This involves adjusting the flow rate and injection volume to accommodate the larger column dimensions. peptide.com
Fraction Collection: Collecting the eluent in fractions as the target peptide peak emerges from the column. peptide.com
Purity Analysis: Analyzing the collected fractions by analytical HPLC to identify those containing the peptide at the desired purity. peptide.com
The pure fractions are then pooled and the solvent is removed, typically by lyophilization (freeze-drying), to yield the final purified peptide as a white, fluffy powder. peptide.com The use of mass spectrometry in conjunction with HPLC (LC-MS) can be invaluable for confirming the identity of the target peptide peak during both analytical and preparative runs. chromatographyonline.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| tert-butyl (tBu) |
| N,N'-diisopropylcarbodiimide (DIC) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (HBTU) |
| N-hydroxybenzotriazole (HOBt) |
| Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Trifluoroacetic acid (TFA) |
| Triisopropylsilane (TIS) |
| 1,2-ethanedithiol (EDT) |
| Polyethylene glycol (PEG) |
| Acetonitrile (ACN) |
| Arginine |
| Valine |
| Glycine |
| Proline |
| Glutamic Acid |
| Lysine |
This table lists all the chemical compounds mentioned throughout the article for easy reference.
Advanced Analytical Methodologies for this compound Purity and Identity Confirmation
The definitive confirmation of the primary structure and the assessment of purity for the synthetic peptide this compound necessitate the use of sophisticated analytical techniques. These methods provide orthogonal information, ensuring a comprehensive characterization of the target molecule. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity determination, while Capillary Electrophoresis (CE) offers a complementary high-resolution separation technique. Mass Spectrometry (MS) is indispensable for verifying the molecular mass and confirming the amino acid sequence.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthetic peptides. For this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. This method separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or byproducts from side reactions.
The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkylated silica, e.g., C18) and a polar mobile phase. nih.gov A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. This causes analytes to elute in order of increasing hydrophobicity. The peptide this compound, with its mix of hydrophobic (Val, Pro) and hydrophilic/charged (Arg, Glu) residues, can be effectively resolved from its impurities. Detection is commonly performed using ultraviolet (UV) absorbance at approximately 214-220 nm, where the peptide bond absorbs strongly. mdpi.com The purity is quantified by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Table 1: Typical RP-HPLC Parameters for Peptide Purity Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 150 mm) | Provides a hydrophobic stationary phase for separation. nih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier; increasing its concentration elutes more hydrophobic compounds. explorationpub.com |
| Gradient | Linear gradient, e.g., 5% to 60% B over 30 minutes | Ensures resolution of compounds with varying polarities. mdpi.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. mdpi.com |
| Detection | UV at 214 nm or 220 nm | Wavelength for detecting the peptide backbone. mdpi.com |
| Column Temperature | 25-40 °C | Controls viscosity and can affect separation selectivity. nih.gov |
Capillary Electrophoresis (CE) in Peptide Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as an excellent orthogonal method to HPLC for peptide analysis. nih.govgoogle.com It separates molecules based on their charge-to-mass ratio within a narrow, buffer-filled fused-silica capillary under the influence of a high electric field. researchgate.net This fundamental difference in separation mechanism (electrophoretic mobility vs. hydrophobicity) means that CE can often resolve impurities that co-elute with the main peak in HPLC. researchgate.net
In its most common mode, Capillary Zone Electrophoresis (CZE), the peptide this compound would be analyzed in an acidic buffer (e.g., pH 2.5 phosphate (B84403) buffer). bio-rad.com At this pH, the glutamic acid side chain is protonated and neutral, while the two arginine side chains and the N-terminus are protonated, imparting a strong positive charge. This allows for rapid migration towards the cathode and efficient separation from neutral or less-charged impurities. The high efficiency of CE separations results in very sharp peaks, allowing for precise purity assessment. bio-rad.com
Table 2: Illustrative Capillary Electrophoresis Parameters for Peptide Separation
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Capillary | Fused-silica (e.g., 50 µm I.D., 30-50 cm length) | Provides the channel for electrophoretic separation. researchgate.net |
| Background Electrolyte | 50-100 mM Phosphate buffer, pH 2.5 | Maintains pH and conductivity; acidic pH ensures peptides are cationic. bio-rad.com |
| Voltage | 15-30 kV | Driving force for separation. researchgate.net |
| Injection | Hydrodynamic (Pressure) or Electrokinetic | Introduces a small plug of the sample into the capillary. |
| Detection | UV at 200 nm or 214 nm | Wavelength for detecting the peptide backbone; 200 nm often offers higher sensitivity. bio-rad.com |
| Capillary Temperature | 25 °C | Ensures reproducible migration times by controlling buffer viscosity. |
Mass Spectrometry (MS) for Molecular Mass and Sequence Verification
Mass spectrometry is an indispensable tool for the structural elucidation of peptides, providing precise molecular weight data and sequence confirmation. rsc.org For a synthetic peptide like this compound, MS confirms that the correct compound was synthesized and that the observed mass corresponds to the theoretical mass calculated from its amino acid composition.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large biomolecules like peptides directly from a solution. lcms.cz The peptide solution is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, peptide molecules) are ejected into the gas phase. A key feature of ESI-MS is the formation of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). lcms.cz This phenomenon allows for the analysis of molecules with high molecular weights on mass analyzers with a more limited mass-to-charge (m/z) range. By analyzing the resulting series of m/z peaks, the molecular weight (M) of this compound can be accurately calculated. ESI can be directly coupled with HPLC (LC-MS) for simultaneous separation and mass identification of the peptide and any impurities. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used for peptide analysis due to its high sensitivity, speed, and tolerance for some buffers and salts. europeanpharmaceuticalreview.com The peptide sample is co-crystallized with an excess of a UV-absorbing matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) on a target plate. shimadzu.com A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the embedded peptide molecules into the gas phase. creative-proteomics.com MALDI typically produces predominantly singly protonated ions ([M+H]⁺), which simplifies the resulting mass spectrum. europeanpharmaceuticalreview.com
The ionized peptides are then accelerated into a time-of-flight (TOF) mass analyzer, where they drift towards a detector. chemicke-listy.cz Ions with a lower mass-to-charge ratio travel faster and reach the detector first. By measuring the flight time, the m/z of the peptide can be determined with high accuracy. chemicke-listy.cz This allows for rapid confirmation of the molecular weight of this compound and is effective for quality control and purity checks. shimadzu.com
While peptides containing basic residues like arginine generally ionize well, certain analytical goals or complex mixtures can benefit from chemical derivatization to enhance ionization efficiency and improve detection limits. researchgate.net Derivatization involves chemically modifying the peptide to introduce a group that is more readily ionized or that directs fragmentation in a predictable manner. rsc.orgnih.gov
A common strategy is to introduce a fixed positive charge by targeting primary amine groups (the N-terminus and the ε-amino group of lysine, though the latter is not present in this peptide). researchgate.net Reagents containing a quaternary ammonium (B1175870) salt moiety can react with the N-terminal amine of this compound. acs.org This "charge-tagging" ensures that the peptide carries a permanent positive charge, independent of pH, which can significantly increase the signal intensity in both ESI-MS and MALDI-MS, thereby lowering the limit of detection. researchgate.netacs.org This approach is particularly useful when quantifying low-abundance peptides in complex biological matrices.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Amino Acid Compositional Analysis of this compound
Amino Acid Compositional Analysis is a critical step to verify that the correct amino acids are present in the correct proportions within the synthesized peptide. The methodology involves two main stages.
First, the peptide is completely broken down into its individual amino acid components. This is typically achieved by acid hydrolysis, where the peptide is heated in the presence of a strong acid (e.g., 6 M HCl at 110°C for 24 hours). This process cleaves all the peptide bonds.
Second, the resulting mixture of amino acids is analyzed using chromatographic techniques, such as ion-exchange chromatography or reverse-phase HPLC, often after derivatization to make the amino acids detectable. publish.csiro.au The quantity of each amino acid is measured, and the molar ratios are calculated.
The experimental molar ratios are then compared to the theoretical ratios based on the peptide's known sequence. For this compound, the peptide is composed of six amino acids: two Arginine residues and one each of Valine, Glycine, Proline, and Glutamic acid. The analysis should confirm the presence of these amino acids in the expected 2:1:1:1:1 ratio.
Table 1: Theoretical Amino Acid Composition of this compound This table is interactive. Click on the headers to sort.
| Amino Acid | Three-Letter Code | Single-Letter Code | Expected Molar Ratio |
|---|---|---|---|
| Arginine | Arg | R | 2 |
| Valine | Val | V | 1 |
| Glycine | Gly | G | 1 |
| Proline | Pro | P | 1 |
A close correlation between the experimentally determined ratios and the theoretical values presented in Table 1 provides strong evidence for the correct amino acid composition of the synthesized peptide.
Table 2: List of Compound Names
| Compound Name |
|---|
| Arginine |
| Valine |
| Glycine |
| Proline |
| Glutamic Acid |
| Dicyclohexylcarbodiimide |
| N,N'-diisopropylcarbodiimide |
Structural Elucidation and Conformational Dynamics of H Arg Val Gly Arg Pro Glu Oh
Spectroscopic Approaches for Secondary and Tertiary Structure Determination
The determination of the three-dimensional structure of a peptide like H-Arg-Val-Gly-Arg-Pro-Glu-OH in solution is crucial for understanding its biological function. Spectroscopic techniques are powerful tools for this purpose, providing insights into the peptide's secondary and tertiary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
NMR spectroscopy is a premier technique for determining the solution-state conformation of peptides. wikipedia.org It provides information on the connectivity of atoms and their spatial proximity.
The first step in an NMR-based structural study is the assignment of all proton resonances to their specific amino acid residues in the peptide sequence. For a heptapeptide (B1575542) like this compound, this is typically achieved using a combination of two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy). rsc.org
COSY spectra reveal through-bond scalar couplings between protons that are typically separated by two or three bonds. This allows for the identification of protons within the same amino acid side chain.
TOCSY spectra show correlations between all protons within a spin system, which for amino acids, generally encompasses the entire side chain. This is particularly useful for identifying amino acids with long side chains like Arginine, Valine, and Glutamic acid.
The process of assignment involves identifying the unique spin systems for each amino acid and then sequentially connecting them along the peptide backbone using NOE data.
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between protons that are close to each other (typically < 5 Å). wikipedia.orgucl.ac.uk Measuring NOEs using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the primary method for obtaining distance restraints used in structure calculation. wikipedia.org
The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. ucl.ac.uk By analyzing the NOESY spectrum, a network of short-range and long-range NOEs can be identified, providing crucial information about the peptide's folding. For instance, the presence of sequential dαN(i, i+1) NOEs would indicate an extended conformation, while dNN(i, i+1) NOEs are characteristic of helical structures.
A hypothetical table of expected NOE connectivities for this compound that would be used for its structural determination is presented below.
| NOE Type | Description | Potential Information |
| Intra-residue | NOEs between protons within the same amino acid residue. | Confirms amino acid type and side-chain conformation. |
| Sequential (i, i+1) | NOEs between protons on adjacent residues. | Defines the backbone conformation (e.g., extended vs. helical). |
| Medium-range (i, i+2), (i, i+3), (i, i+4) | NOEs between protons on residues that are further apart in the sequence. | Indicates the presence of turns or helical structures. |
| Long-range (i, i+5 or more) | NOEs between protons on distant residues. | Defines the overall tertiary fold of the peptide. |
Two-Dimensional NMR Techniques for Proton Resonance Assignment
Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs
For this compound, a CD spectrum would likely indicate a predominantly random coil or disordered structure, which is common for short, linear peptides in aqueous solution. csic.es However, the presence of the Proline residue could induce a turn-like conformation, which would be observable in the CD spectrum. The addition of co-solvents like trifluoroethanol can sometimes induce helical structures in peptides that are otherwise disordered. frontiersin.org
Computational Modeling and Molecular Dynamics Simulations of this compound
In conjunction with experimental techniques, computational modeling and molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of peptides.
Theoretical Studies on Amino Acid Residue Interactions (e.g., Arginine)
The presence of two Arginine residues in the sequence this compound is significant. The guanidinium (B1211019) group of Arginine is positively charged at physiological pH and can engage in various important interactions.
Computational studies have shown that arginine residues can interact with negatively charged residues like Glutamic acid to form salt bridges, which can stabilize specific peptide conformations. nih.govbohrium.com Furthermore, arginine-arginine pairing has been observed in both computational and experimental studies, where the planar guanidinium groups can stack, contributing to peptide self-association or specific folded structures. frontiersin.orgirb.hr
Molecular dynamics simulations of this compound would allow for the exploration of these potential interactions. By simulating the peptide in a box of explicit water molecules over time, one can observe the dynamic behavior of the peptide, including the formation and breaking of hydrogen bonds and salt bridges. pnas.orgdiva-portal.org These simulations can provide a detailed, atomistic view of the conformational ensemble of the peptide, complementing the time-averaged data from NMR and CD spectroscopy.
A hypothetical study on this compound might investigate the following interactions through MD simulations:
| Interacting Residues | Type of Interaction | Potential Structural Implication |
| Arg(1) - Glu(6) | Salt Bridge | Formation of a turn or cyclic-like conformation. |
| Arg(4) - Glu(6) | Salt Bridge | Stabilization of a C-terminal turn. |
| Arg(1) - Arg(4) | Guanidinium Stacking | Potential for intermolecular association or a compact intramolecular fold. |
| Val(2) - Pro(5) | Hydrophobic Interaction | Contribution to the overall globular structure. |
Biochemical and Molecular Mechanistic Investigations of H Arg Val Gly Arg Pro Glu Oh
Enzymatic Interaction Profiling and Substrate Specificity of H-Arg-Val-Gly-Arg-Pro-Glu-OH
The susceptibility of a peptide to enzymatic degradation is a critical determinant of its biological half-life and activity. The sequence of this compound contains motifs that are recognized by specific proteases, most notably Dipeptidyl Peptidase IV (DPPIV).
Dipeptidyl Peptidase IV (DPPIV, also known as CD26) is a serine protease that plays a crucial role in various physiological processes by cleaving Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. nih.gov The presence of an Arginine-Proline (Arg-Pro) motif at positions 4 and 5 of this compound does not make it a direct substrate for DPPIV, as the enzyme requires the Proline to be at the penultimate (P1) position from the N-terminus. However, if the peptide were to be cleaved by other endopeptidases between Glycine and Arginine, the resulting fragment, H-Arg-Pro-Glu-OH, would become a potential substrate for DPPIV.
DPPIV exhibits a preference for certain amino acids at the P2 position (the N-terminal residue of the dipeptide to be cleaved). While hydrophobic and basic residues at the P2 position generally increase the susceptibility to cleavage, the presence of an Arginine at this position is well-tolerated. nih.gov
While specific kinetic data for the hydrolysis of a fragment like H-Arg-Pro-Glu-OH by DPPIV is not available in the literature, we can infer its potential behavior based on studies of similar substrates. The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), quantify the enzyme's affinity for the substrate and its turnover rate, respectively. For DPPIV, these values are influenced by the amino acid at the P2 position.
Below is an illustrative data table showing kinetic parameters for the hydrolysis of various Xaa-Pro-p-nitroanilide substrates by DPPIV. This data, derived from studies on other peptides, provides a framework for predicting the potential interaction of DPPIV with an Arg-Pro containing fragment.
| Substrate (Xaa-Pro-pNA) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) |
| Gly-Pro-pNA | 0.45 | 108 | 2.4 x 10⁵ |
| Ala-Pro-pNA | 0.25 | 140 | 5.6 x 10⁵ |
| Arg-Pro-pNA | 0.30 | 95 | 3.2 x 10⁵ |
| Val-Pro-pNA | 0.38 | 115 | 3.0 x 10⁵ |
This table presents representative kinetic data for various DPPIV substrates to illustrate the enzyme's specificity. The values are based on published literature for p-nitroanilide substrates and are not direct experimental results for this compound or its fragments.
Based on this comparative data, an H-Arg-Pro-Glu-OH fragment would likely be a competent substrate for DPPIV, with kinetic parameters in a similar range to other Arg-Pro-containing peptides.
Substrate analogue studies are instrumental in defining the structural requirements for enzyme-substrate recognition and catalysis. By systematically modifying the peptide sequence, researchers can identify key residues and functional groups that contribute to binding affinity and cleavage efficiency.
For the hypothetical fragment H-Arg-Pro-Glu-OH, analogue studies could involve:
Modification of the P2 Arginine: Replacing the Arginine with other basic (e.g., Lysine), hydrophobic (e.g., Leucine), or acidic (e.g., Aspartic acid) residues would elucidate the influence of the side chain's charge and size on DPPIV recognition. It is known that DPPIV generally shows broad reactivity with various P2 residues. nih.gov
Substitution at the P1 Proline: Replacing the Proline with Alanine would likely still result in a substrate, as DPPIV recognizes Xaa-Ala motifs. nih.gov However, substitution with other amino acids would be expected to significantly reduce or abolish cleavage.
Modification of the C-terminal Glutamic Acid: Altering the C-terminal residue would help determine if it influences the interaction with the active site, although the primary determinants of DPPIV specificity lie at the P1 and P2 positions.
Such studies would provide a detailed map of the pharmacophore required for efficient binding and hydrolysis by DPPIV.
Beyond DPPIV, the peptide this compound is susceptible to degradation by a variety of other proteases present in biological fluids. The presence of multiple basic residues (Arginine) makes it a potential target for trypsin-like serine proteases, which typically cleave after Arginine or Lysine (B10760008) residues. researchgate.net
Potential cleavage sites for trypsin-like enzymes exist after Arg-1 and Arg-4. Cleavage at these sites would generate smaller peptide fragments, leading to the inactivation of the parent peptide. The Arg-Pro bond, however, is known to be relatively resistant to cleavage by many proteases, which could confer a degree of stability to this particular region of the peptide. nih.gov
Investigation of Dipeptidyl Peptidase IV (DPPIV) Recognition and Cleavage at the Arg-Pro Motif
Kinetic Analysis of DPPIV Hydrolysis
Exploration of this compound in Cellular Signaling Pathways
Cellular signaling pathways are complex networks that govern basic cellular activities and coordinate cell actions. Peptides can act as signaling molecules by interacting with cell surface receptors or by entering the cell to modulate intracellular targets.
Hypothesis Generation for Kinase Modulation by Arginine-Rich Peptides
Arginine-rich peptides have been shown to modulate the activity of various kinases. nih.gov Kinases are a class of enzymes that play a critical role in signal transduction by phosphorylating specific substrate proteins. The positive charge of arginine residues can facilitate interaction with the often negatively charged ATP-binding pocket of kinases, leading to competitive inhibition.
Given its two arginine residues, it is hypothesized that this compound could function as a kinase modulator. The peptide could potentially target kinases that have a high density of acidic residues in their active site or in allosteric regulatory regions. For example, some studies have shown that arginine-rich sequences can influence the activity of kinases like ATM (Ataxia-Telangiectasia Mutated) kinase. nih.gov
The specific sequence of this compound would determine its selectivity for certain kinases. The proline-induced turn could position the arginine residues in a conformation that is optimal for binding to the active site of a specific kinase, while the other residues could contribute to binding specificity through interactions with adjacent regions.
Further research would be needed to screen this compound against a panel of kinases to identify potential targets. Such screening could reveal whether the peptide acts as a broad-spectrum kinase inhibitor or if it exhibits selectivity for a particular kinase or kinase family.
Mechanistic Inquiry into Potential Downstream Signaling Events
Should this compound be found to modulate a specific kinase, this would have downstream consequences on the signaling pathway regulated by that kinase. For instance, if the peptide inhibits a kinase involved in a pro-growth signaling pathway, it could lead to decreased cell proliferation. Conversely, if it inhibits a kinase that is part of a cell death pathway, it could promote cell survival.
The modulation of key signaling pathways such as the mTORC1, AMPK, and MAPK pathways by functional amino acids like arginine, proline, and glutamate (B1630785) has been documented. researchgate.net These pathways are central to regulating cellular processes including protein synthesis, nutrient sensing, and inflammatory responses. researchgate.net
A mechanistic inquiry would involve treating cells with this compound and then analyzing the phosphorylation status of key downstream proteins in a targeted signaling pathway using techniques like Western blotting. For example, if the peptide were to inhibit a kinase upstream of Akt, a decrease in phosphorylated Akt levels would be expected. This would, in turn, affect the activity of downstream targets of Akt, such as mTOR.
The presence of arginine also suggests that the peptide may have cell-penetrating properties, which would allow it to access intracellular targets. frontiersin.orgnih.gov This capability would broaden the range of potential downstream signaling events that could be influenced by this compound.
Biophysical Characterization of H Arg Val Gly Arg Pro Glu Oh Interactions
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Measurements
No published studies utilizing Surface Plasmon Resonance to measure the binding kinetics and affinity of H-Arg-Val-Gly-Arg-Pro-Glu-OH were found.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
No published studies utilizing Isothermal Titration Calorimetry for the thermodynamic analysis of this compound binding interactions were found.
Fluorescence Spectroscopy for Binding and Conformational Changes Induced by Interaction
No published studies utilizing Fluorescence Spectroscopy to assess binding and conformational changes of this compound upon interaction were found.
Advanced Research Applications and Methodological Development Utilizing H Arg Val Gly Arg Pro Glu Oh
H-Arg-Val-Gly-Arg-Pro-Glu-OH as a Model System for Peptide Structure-Function Relationship Studies
The parent peptide, BAM-12P, is a cleavage product of proenkephalin and exhibits potent opioid activity. qyaobio.comallpeptide.com It is known to bind to opioid receptors and sensory neuron-specific receptors (SNSRs). qyaobio.com Studies on fragments of larger peptides are essential for identifying the minimal sequence required for biological activity and for understanding how specific residues contribute to receptor binding and selectivity. unc.edumdpi.com The Arg-Val-Gly-Arg-Pro-Glu sequence is a key component in these investigations, helping to elucidate how the C-terminal end of BAM-12P interacts with its target receptors. For instance, the basic arginine (Arg) residues and the acidic glutamic acid (Glu) residue can form important electrostatic interactions with receptor binding pockets. unc.edu The proline (Pro) residue introduces a conformational rigidity that can be critical for adopting the correct binding orientation.
Research findings on the structure-activity relationships of related peptides often involve systematic replacement of amino acids (like in Ala-scanning) to determine the contribution of each residue to the peptide's potency and function. mdpi.com Such studies on BAM-12P and its fragments, including the C-terminal hexapeptide, are fundamental to designing synthetic analogs with modified properties. unc.edu
Table 1: Amino Acid Composition and Properties of this compound
| Amino Acid | 3-Letter Code | 1-Letter Code | Properties |
| Arginine | Arg | R | Basic, Positively Charged |
| Valine | Val | V | Hydrophobic, Nonpolar |
| Glycine | Gly | G | Neutral, Nonpolar, Flexible |
| Arginine | Arg | R | Basic, Positively Charged |
| Proline | Pro | P | Imino Acid, Conformationally Restricted |
| Glutamic Acid | Glu | E | Acidic, Negatively Charged |
Development of Novel Analytical Assays Employing this compound
The unique sequence of this compound makes it a valuable tool for the development of specific analytical assays for its parent peptide, BAM-12P, and related fragments.
One major application is in the generation of specific antibodies for immunoassays. By using the this compound sequence as an epitope, polyclonal or monoclonal antibodies can be produced that specifically recognize the C-terminus of BAM-12P. These antibodies are instrumental in developing quantitative assays like the Enzyme-Linked Immunosorbent Assay (ELISA), which can be used to measure the concentration of BAM-12P in biological samples. nih.gov
Furthermore, synthetic this compound can serve as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). scielo.org.pe In research involving the enzymatic processing of proenkephalin, this peptide can be used as a reference compound to identify and quantify the products of cleavage. allpeptide.com The development of analytical methods for amino acid and peptide quantification is a critical aspect of food science and clinical chemistry, often requiring derivatization techniques for detection by HPLC. scielo.org.pe
Fluorogenic peptide substrates are also a key analytical tool. nih.gov While not directly documented for this compound, similar peptides are modified with fluorophores and quenchers to create substrates for proteases. The cleavage of the peptide by an enzyme results in a measurable fluorescent signal, allowing for continuous and sensitive kinetic evaluation of enzyme activity. nih.gov The Arg-Val-Gly-Arg-Pro-Glu sequence could potentially be developed into such a substrate to study enzymes that cleave at these specific residues.
Integration of this compound into Peptide Screening Libraries for Functional Discovery
Combinatorial peptide libraries are powerful tools for discovering new ligands for biological targets. nih.gov These libraries consist of a vast number of different peptide sequences, which can be screened for binding to proteins or for other biological activities. chemrxiv.org The process of peptide screening can be used for protein interaction analysis, functional analysis, and epitope mapping. medchemexpress.com
The this compound sequence, or variations of it, can be incorporated into such libraries. Given its origin from the bioactive peptide BAM-12P, this sequence represents a "privileged motif" that is more likely to interact with biological targets, particularly G-protein coupled receptors. qyaobio.com The inclusion of non-proteinogenic amino acids in these libraries can increase their structural diversity and metabolic stability. nih.gov
Screening of these libraries can be performed using various high-throughput techniques. chemrxiv.org For example, "one-bead-one-peptide" libraries can be synthesized where each bead carries a unique peptide sequence. These beads can then be incubated with a fluorescently labeled target protein, and beads that bind the protein can be identified and their peptide sequenced. This approach allows for the rapid screening of millions of compounds to find new lead structures for drug development.
Table 2: Example of a Peptide Library Design Incorporating the Arg-Pro-Glu Motif
| Library Position | X1 | X2 | X3 | X4 | Arg | Pro | Glu | X5 |
| Amino Acid Pool | 20 Natural Amino Acids | 20 Natural Amino Acids | 20 Natural Amino Acids | 20 Natural Amino Acids | Fixed | Fixed | Fixed | 20 Natural Amino Acids |
| Diversity | 20 | 20 | 20 | 20 | 1 | 1 | 1 | 20 |
| Total Peptides | - | - | - | 160,000 | - | - | - | - |
Bioinformatic Approaches for Predicting Broader Peptide Activity and Interaction Profiles
Bioinformatics and computational modeling are increasingly used to predict the biological activity and interaction profiles of peptides, reducing the need for extensive experimental screening. nih.govmdpi.com These in silico methods can be applied to this compound to explore its potential functions beyond its known role in the context of BAM-12P.
Molecular Docking: This technique can be used to predict how this compound might bind to the three-dimensional structure of various protein targets. By simulating the interaction between the peptide and a receptor, it is possible to estimate the binding affinity and identify key interacting residues. This can help to prioritize which peptide-receptor interactions are most promising for experimental validation.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a set of peptides with known activities, a predictive model can be built. This model can then be used to predict the activity of new peptides like this compound or its analogs. The properties of individual amino acids, such as hydrophobicity, charge, and size, are used as descriptors in these models. oup.comnih.gov
Peptide Databases and Predictive Servers: There are numerous online databases and web servers that catalog bioactive peptides and predict their potential functions based on their sequence. mdpi.com By inputting the sequence "Arg-Val-Gly-Arg-Pro-Glu" into these tools, it is possible to generate hypotheses about its potential activities, such as antimicrobial, antihypertensive, or antioxidant properties, based on similarities to known bioactive peptides. These in silico predictions provide a valuable starting point for further experimental investigation. nih.gov
Table 3: Classification of Amino Acids for Bioinformatic Analysis
| Class | Amino Acids | Physicochemical Property |
| I | Ile, Val, Leu | Hydrophobic |
| II | Phe, Cys, Met, Ala | Hydrophobic |
| III | Gly, Thr, Ser, Trp, Tyr, Pro | Polar, Uncharged |
| IV | His, Gln, Asn | Polar, Uncharged |
| V | Glu, Asp | Acidic, Negatively Charged |
| VI | Lys, Arg | Basic, Positively Charged |
| Adapted from a study on in silico validation of protein interactions. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
